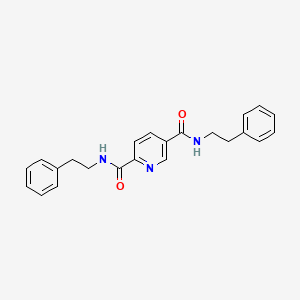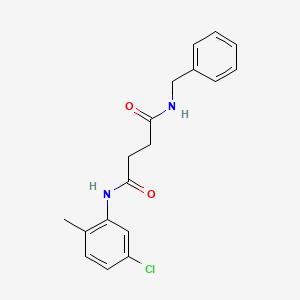![molecular formula C23H19Cl2N7O B11117638 6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11117638.png)
6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorobenzaldehyde moiety and a triazine ring substituted with anilino and methoxyanilino groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 2,4-Dichlorobenzaldehyde: This can be synthesized by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride.
Synthesis of 1,3,5-Triazine Derivative: The triazine ring is formed by the reaction of cyanuric chloride with aniline and 4-methoxyaniline under controlled conditions.
Condensation Reaction: The final step involves the condensation of 2,4-dichlorobenzaldehyde with the triazine derivative in the presence of a hydrazine derivative to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the aldehyde group, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the triazine ring and hydrazone linkage is particularly significant in these studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. The triazine ring and hydrazone linkage play crucial roles in these interactions, facilitating the binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and hydrazone functionalities.
1,3,5-Triazine Derivatives: Compounds with a triazine ring but different substituents, offering varied chemical properties and applications.
Hydrazones: A broad class of compounds with the hydrazone linkage, used in various chemical and biological applications.
Uniqueness
The uniqueness of 2,4-dichlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone lies in its combination of functional groups, which imparts specific reactivity and potential for diverse applications. The presence of both the dichlorobenzaldehyde and triazine moieties, along with the hydrazone linkage, makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C23H19Cl2N7O |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H19Cl2N7O/c1-33-19-11-9-18(10-12-19)28-22-29-21(27-17-5-3-2-4-6-17)30-23(31-22)32-26-14-15-7-8-16(24)13-20(15)25/h2-14H,1H3,(H3,27,28,29,30,31,32)/b26-14+ |
InChI Key |
FGCVDCQZXBIDPA-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11117557.png)

![N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11117574.png)
![2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol](/img/structure/B11117578.png)


![2-cyano-2-cycloheptylidene-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11117592.png)
![11-benzyl-5-(4-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11117595.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11117600.png)

methanone](/img/structure/B11117621.png)
![N-(cyclohexylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11117626.png)

![N'~1~-[(6-Chloro-1,3-benzodioxol-5-YL)methylene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11117654.png)
